molecular formula C19H25N3O B12703115 Milacainide CAS No. 141725-09-9

Milacainide

Cat. No.: B12703115
CAS No.: 141725-09-9
M. Wt: 311.4 g/mol
InChI Key: YYGZCHLVUTUNGZ-MRXNPFEDSA-N
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Description

Milacainide is a small molecule drug that was initially developed by F. Hoffmann-La Roche Ltd. It is known for its role as a sodium channel alpha subunit blocker and thromboxane A2 synthase inhibitor. This compound has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly in the treatment of arrhythmias .

Preparation Methods

The synthesis of Milacainide involves several steps, starting with the preparation of the core structure, which includes a pyridine ring. The synthetic route typically involves the reaction of 2,6-dimethylphenylamine with 3-pyridylpropionyl chloride to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the necessary functional groups, resulting in the final product, this compound .

Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Milacainide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of amine derivatives. Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its pharmacological properties .

Scientific Research Applications

Milacainide has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the mechanisms of sodium channel blockers and thromboxane A2 synthase inhibitors .

In biology, this compound is used to investigate the effects of sodium channel blockade on cellular function, particularly in cardiac myocytes. Studies have shown that this compound can reduce sodium current in ventricular myocytes, which is important for understanding its antiarrhythmic properties .

In medicine, this compound has been explored for its potential therapeutic applications in the treatment of arrhythmias. Although its development was discontinued, it remains a valuable compound for research into new antiarrhythmic agents .

In industry, this compound is used as a reference compound for the development and testing of new sodium channel blockers and thromboxane A2 synthase inhibitors .

Comparison with Similar Compounds

Milacainide is similar to other sodium channel blockers and thromboxane A2 synthase inhibitors, such as lidocaine and quinidine. this compound has unique properties that distinguish it from these compounds. For example, this compound has a higher affinity for the inactivated state of sodium channels compared to lidocaine, which may contribute to its stronger antiarrhythmic effects .

Similar compounds to this compound include:

  • Lidocaine
  • Quinidine
  • Flecainide
  • Procainamide

Each of these compounds has its own unique properties and mechanisms of action, but they all share the common feature of sodium channel blockade .

Properties

141725-09-9

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

(2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide

InChI

InChI=1S/C19H25N3O/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3/t16-/m1/s1

InChI Key

YYGZCHLVUTUNGZ-MRXNPFEDSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)[C@@H](C)N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N

Origin of Product

United States

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